5-Fluoronicotinaldehyde

説明

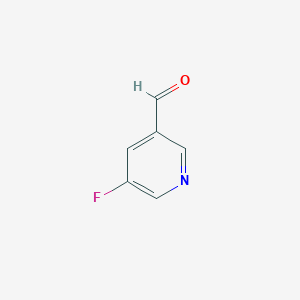

Structure

3D Structure

特性

IUPAC Name |

5-fluoropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO/c7-6-1-5(4-9)2-8-3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPXZFGQVDIXMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40556450 | |

| Record name | 5-Fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39891-04-8 | |

| Record name | 5-Fluoronicotinaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39891-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoropyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 5-Fluoronicotinaldehyde

This guide provides an in-depth technical overview of 5-Fluoronicotinaldehyde, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document synthesizes core chemical data, practical methodologies, and strategic insights into its application, grounded in established scientific principles.

Introduction: The Strategic Importance of 5-Fluoronicotinaldehyde

5-Fluoronicotinaldehyde (CAS No. 39891-04-8) is a pyridine-based organic compound distinguished by a fluorine atom at the 5-position and an aldehyde group at the 3-position.[1] This specific arrangement of functional groups makes it a highly valuable and versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1]

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design. The fluorine atom, with its high electronegativity and small van der Waals radius, can profoundly influence a molecule's pharmacokinetic and physicochemical properties.[2] These influences include:

-

Enhanced Metabolic Stability: The strength of the carbon-fluorine bond often protects adjacent positions from oxidative metabolism, increasing the drug's half-life.[2]

-

Increased Binding Affinity: Fluorine can alter the electronic properties (pKa) of a molecule, leading to more potent interactions with biological targets.[3]

-

Improved Membrane Permeability: The lipophilicity introduced by fluorine can enhance a molecule's ability to cross cellular membranes.[3][4]

5-Fluoronicotinaldehyde serves as a readily available scaffold that introduces both a key pharmacophore (the pyridine ring) and this strategic fluorine atom, making it a compound of significant interest for drug discovery programs.[1]

Core Physicochemical and Spectroscopic Data

A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective use in synthesis and process development.

Physicochemical Properties

The key properties of 5-Fluoronicotinaldehyde are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 39891-04-8 | [5][6] |

| Molecular Formula | C₆H₄FNO | [5][6] |

| Molecular Weight | 125.10 g/mol | [5][6] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Density | ~1.3 g/cm³ | [6] |

| Boiling Point | 188.6 °C at 760 mmHg; 71-76 °C at 10 Torr | [5][6] |

| Flash Point | ~68 °C | [5][6] |

| Refractive Index | ~1.544 | [6] |

| InChI Key | FEPXZFGQVDIXMZ-UHFFFAOYSA-N | [7] |

| SMILES | C1=C(C=NC=C1F)C=O | [1] |

Analytical Profile: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is essential for confirming the structure and purity of 5-Fluoronicotinaldehyde. While specific shifts can vary slightly based on the solvent and concentration, the following are characteristic resonances:

-

¹H NMR: The proton spectrum will show distinct signals for the aldehyde proton (typically δ 9.5-10.5 ppm) and the three aromatic protons on the pyridine ring (typically δ 7.5-9.0 ppm), with coupling patterns dictated by their positions relative to the nitrogen and fluorine atoms.

-

¹³C NMR: The carbon spectrum is characterized by the aldehyde carbonyl carbon (δ > 190 ppm) and the aromatic carbons. The carbon directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant (¹JCF), which is a definitive diagnostic feature.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift providing confirmation of the fluorine's chemical environment.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 5-Fluoronicotinaldehyde is typically achieved through multi-step sequences starting from commercially available pyridine derivatives. While various proprietary methods exist, common strategies involve the oxidation of the corresponding alcohol (5-fluoro-3-pyridinemethanol) or the reduction of a corresponding ester or nitrile. The choice of reagents is critical to avoid unwanted side reactions with the sensitive aldehyde group and the pyridine ring.

Core Reactivity: The Aldehyde as a Synthetic Linchpin

The chemical utility of 5-Fluoronicotinaldehyde is dominated by the reactivity of its aldehyde functional group.[1] This group is an electrophilic center, readily participating in a wide array of classical and modern organic transformations.

Key Reactions Include:

-

Reductive Amination: This is arguably the most critical reaction for medicinal chemistry applications. The aldehyde first reacts with a primary or secondary amine to form an imine intermediate, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to yield the corresponding amine. This robust and high-yielding reaction is a workhorse for building molecular complexity.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the aldehyde into an alkene, providing a scaffold for further functionalization.

-

Grignard and Organolithium Additions: Nucleophilic addition of organometallic reagents to the aldehyde carbonyl yields secondary alcohols, which are versatile intermediates for subsequent transformations.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (5-fluoronicotinic acid) using standard oxidants (e.g., potassium permanganate or Jones reagent), providing another key functional group for amide bond formation.

Below is a conceptual workflow illustrating the central role of 5-Fluoronicotinaldehyde in a typical drug discovery synthesis, focusing on the highly reliable reductive amination pathway.

Caption: Reductive amination workflow using 5-Fluoronicotinaldehyde.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 5-Fluoronicotinaldehyde is demonstrated by its application as a precursor to biologically active molecules. The fluoropyridine motif is present in numerous clinical candidates and approved drugs. The fluorine atom can block metabolic attack, while the pyridine nitrogen can act as a hydrogen bond acceptor, improving solubility and target engagement.

A prominent application is in the development of PET (Positron Emission Tomography) imaging agents. The stable ¹⁹F atom can be substituted with the positron-emitting ¹⁸F isotope (half-life ~110 minutes).[8][9] Synthesizing a drug candidate with an ¹⁸F label allows researchers to non-invasively visualize the drug's distribution, target engagement, and pharmacokinetics in living subjects, accelerating clinical development.[3] 5-Fluoronicotinaldehyde is an ideal precursor for such syntheses, providing a direct route to ¹⁸F-labeled pyridine compounds.[9]

Safety, Handling, and Storage

As with any active chemical reagent, adherence to strict safety protocols is mandatory.

-

Hazard Identification: 5-Fluoronicotinaldehyde is classified as an irritant.[5][6] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10] Some data suggests it may also cause an allergic skin reaction (H317).[10]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood.[11] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10][12]

-

Handling: Avoid contact with skin, eyes, and clothing.[11][13] Avoid breathing vapors or mists.[10] Use non-sparking tools and prevent fire caused by electrostatic discharge.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][13] It may be sensitive to air, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[13] Keep away from incompatible materials such as strong oxidizing agents.[13]

-

Spill Response: In case of a spill, absorb with an inert material like sand or vermiculite and place in a suitable, labeled container for disposal.[10] Evacuate the area and ensure adequate ventilation.[12]

Always consult the most current Safety Data Sheet (SDS) from your supplier before use.

Conclusion

5-Fluoronicotinaldehyde is more than just a simple aldehyde; it is a strategically designed building block that provides a direct entry point to fluorinated pyridine scaffolds. Its predictable reactivity, combined with the beneficial properties imparted by the fluorine atom, ensures its continued importance in the fields of medicinal chemistry, drug discovery, and agrochemical synthesis. A thorough understanding of its properties, reactivity, and handling requirements is essential for any scientist looking to leverage its potential in their research and development programs.

References

-

5-Fluoronicotinaldehyde | 39891-04-8. BuyersGuideChem. Available at: [Link]

-

5-Fluoronicotinaldehyde Safety Data Sheet. Hangzhou Zhihua Technology Co., Ltd. Available at: [Link]

-

Supporting Information for a scientific article. Royal Society of Chemistry. Available at: [Link]

-

2-Fluoropyridine-5-carboxaldehyde CAS 677728-92-6. Caming Pharmaceutical Ltd. Available at: [Link]

-

¹H NMR spectrum of Compound 32. The Royal Society of Chemistry. Available at: [Link]

-

Chem 117 Reference Spectra Spring 2011. University Course Material. Available at: [Link]

-

NMR Chemical Shifts. University Course Material. Available at: [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]

-

NMR Spectroscopy :: ¹H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

The role of fluorine in medicinal chemistry. ResearchGate. (2025-08-07). Available at: [Link]

-

Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. ACS Publications. (2024-08-27). Available at: [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540. Available at: [Link]

- Synthesis method of 5-fluorouracil drug intermediate. Google Patents. (CN103121974A).

- Preparation method of 5-flucytosine. Google Patents. (CN103819412A).

-

Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5‑Aminolevulinic Acid. Semantic Scholar. (2024-08-27). Available at: [Link]

Sources

- 1. CAS 39891-04-8: 5-Fluoronicotinaldehyde | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Fluoronicotinaldehyde | 39891-04-8 - BuyersGuideChem [buyersguidechem.com]

- 6. echemi.com [echemi.com]

- 7. 5-Fluoronicotinaldehyde [sigmaaldrich.com]

- 8. Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid: Practical Synthesis of Racemic and Enantiomerically Defined 3-Fluoro-5-aminolevulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 39891-04-8 Name: 5-Fluoronicotinaldehyde [xixisys.com]

- 12. geneseo.edu [geneseo.edu]

- 13. fishersci.com [fishersci.com]

physicochemical properties of 5-Fluoronicotinaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoronicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoronicotinaldehyde is a fluorinated heterocyclic organic compound that has garnered significant interest within medicinal chemistry and materials science.[1] As a derivative of nicotinaldehyde, its structure is characterized by a pyridine ring substituted with a highly electronegative fluorine atom and a reactive aldehyde functional group.[1] This unique combination of features makes it a valuable and versatile building block in the synthesis of novel pharmaceuticals and agrochemicals.[1]

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, often employed to enhance critical properties such as metabolic stability, binding affinity, lipophilicity, and tissue penetration.[1][2] The aldehyde group provides a reactive handle for a multitude of chemical transformations, including condensations, oxidations, and multicomponent reactions, enabling the rapid construction of complex molecular scaffolds.[1][3] This guide offers a comprehensive overview of the core , providing essential data and procedural insights for professionals in drug discovery and chemical synthesis.

Chemical Identity and Structure

-

Synonyms: 3-Fluoro-5-formylpyridine, 5-Fluoro-3-pyridinecarboxaldehyde, 3-Fluoropyridine-5-carboxaldehyde[1][4][6]

The structural formula reveals a pyridine ring with an aldehyde group at position 3 and a fluorine atom at position 5.

Physicochemical Properties

The physical and chemical characteristics of 5-Fluoronicotinaldehyde are summarized below. These properties are critical for predicting its behavior in various solvents, reaction conditions, and biological systems.

| Property | Value | Source(s) |

| Physical Form | Colorless to pale yellow liquid or solid | [1] |

| Melting Point | 16.16°C (Predicted) | [6] |

| Boiling Point | 188.6°C at 760 mmHg; 71-76°C at 10 Torr | [4][6] |

| Density | 1.27 - 1.3 g/cm³ | [4][6] |

| Flash Point | 67.9 - 68°C | [4][6] |

| Refractive Index | 1.544 | [4] |

| Solubility | Soluble in organic solvents like DMSO.[9][10] Data in aqueous buffers is not specified, but partial solubility is expected. | |

| Topological Polar Surface Area (TPSA) | 30.0 Ų | [4][11] |

| Lipophilicity (XLogP3) | 0.4 | [4] |

| Hydrogen Bond Acceptors | 3 | [4][11] |

| Hydrogen Bond Donors | 0 | [11] |

| Rotatable Bond Count | 1 | [4][11] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of 5-Fluoronicotinaldehyde. Below are the expected spectral characteristics based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton and the three aromatic protons on the pyridine ring.

-

Aldehyde Proton (-CHO): A singlet appearing far downfield, typically in the range of δ 9.9-10.1 ppm, due to the strong deshielding effect of the carbonyl group.[12][13]

-

Aromatic Protons (H2, H4, H6): Three signals in the aromatic region (δ 7.5-9.0 ppm). The precise chemical shifts and coupling patterns (J-coupling) will be influenced by the positions of the nitrogen atom, the aldehyde group, and the fluorine atom. The fluorine atom will introduce additional splitting (H-F coupling).

-

-

¹³C NMR: The carbon spectrum will show six distinct signals corresponding to the six carbon atoms.

-

Aldehyde Carbonyl (C=O): A highly deshielded signal, expected around δ 190-193 ppm.[12]

-

Aromatic Carbons: Five signals in the aromatic region. The carbon directly bonded to fluorine (C5) will exhibit a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz). Other carbons in the ring will show smaller two- and three-bond C-F couplings.

-

-

¹⁹F NMR: The fluorine NMR will show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1700-1720 cm⁻¹, characteristic of an aromatic aldehyde.

-

C-F Stretch: A strong absorption band typically appears in the 1250-1000 cm⁻¹ region.

-

Aromatic C-H Stretch: Signals are expected just above 3000 cm⁻¹.

-

Aromatic C=C and C=N Bending: Multiple absorptions in the 1600-1400 cm⁻¹ region.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on electronic transitions within the molecule.

-

The pyridine ring and the carbonyl group constitute a conjugated system, which is expected to absorb UV radiation.[14]

-

Electronic transitions, primarily π → π* and n → π*, are responsible for this absorption.[15] The λmax (wavelength of maximum absorbance) is anticipated in the UV region, likely between 250-300 nm, characteristic of substituted pyridine systems.[14][16]

Reactivity, Stability, and Handling

Chemical Reactivity

The reactivity of 5-Fluoronicotinaldehyde is dictated by its two primary functional groups.

-

Aldehyde Group: This group is a site for nucleophilic addition. It readily participates in a wide array of classical organic reactions, including:

-

Condensation Reactions: Such as the Knoevenagel condensation and Wittig reaction.

-

Reductive Amination: To form substituted aminomethylpyridines.

-

Oxidation: To form 5-fluoronicotinic acid.

-

Multicomponent Reactions: Its utility as an aldehyde component in reactions like the Biginelli or Ugi reaction allows for the rapid synthesis of complex heterocyclic libraries for drug discovery screening.[3]

-

-

Fluoropyridine Ring: The electron-withdrawing nature of the fluorine atom and the ring nitrogen influences the reactivity of the pyridine core. It can make the ring more susceptible to nucleophilic aromatic substitution, although the specific conditions would depend on the position of substitution. The fluorine atom itself can sometimes be displaced by strong nucleophiles under harsh conditions.

Stability and Storage

Chemical suppliers recommend specific storage conditions to ensure the compound's stability.

-

Storage Temperature: Store in a cool place, typically between 2-8°C.[17][18]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde group.[18]

-

Incompatibilities: Avoid strong oxidizing agents and strong bases.

-

Hazardous Decomposition: No specific data on hazardous decomposition products is available, but combustion would be expected to produce carbon oxides, nitrogen oxides, and hydrogen fluoride.[19]

Applications in Research and Drug Discovery

5-Fluoronicotinaldehyde is primarily used as a key intermediate in the synthesis of more complex molecules.[1][4]

-

Medicinal Chemistry: The 5-fluoropyridine moiety is a privileged scaffold in drug design. The fluorine atom can serve multiple roles:

-

Metabolic Blocking: It can block sites of oxidative metabolism, thereby increasing the half-life of a drug.[2]

-

Enhanced Binding: The polar C-F bond can engage in favorable electrostatic or dipole-dipole interactions within a protein's active site.

-

Modulating pKa: Fluorine's electron-withdrawing effect can lower the basicity of the pyridine nitrogen, which can be crucial for tuning a molecule's pharmacokinetic profile.[2]

-

-

Agrochemicals: Similar to pharmaceuticals, fluorinated heterocycles are prevalent in modern pesticides and herbicides due to enhanced efficacy and stability.

-

Material Science: Pyridine derivatives are used in the development of ligands for metal complexes, functional polymers, and electronic materials.[1]

Experimental Protocols and Workflows

The following section provides standardized, step-by-step methodologies for the characterization of 5-Fluoronicotinaldehyde.

Protocol: Determination of Boiling Point

This protocol describes a standard method for determining the boiling point of a liquid at reduced pressure, which is often necessary for compounds that may decompose at their atmospheric boiling point.

Methodology Steps:

-

Apparatus Setup: Assemble a distillation apparatus suitable for vacuum distillation (e.g., a short-path distillation setup). Ensure all glassware is dry.

-

Sample Preparation: Place a small volume (1-2 mL) of 5-Fluoronicotinaldehyde into the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

-

System Evacuation: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully evacuate the system to the desired pressure (e.g., 10 Torr).

-

Heating: Begin heating the distillation flask using an oil bath. Stir the sample if using a stir bar.

-

Temperature Recording: Observe the temperature at the still head. The boiling point is the stable temperature recorded when the liquid is actively boiling and condensate is forming on the thermometer bulb.

Workflow Diagram: Boiling Point Determination

Caption: Workflow for determining boiling point under reduced pressure.

Protocol: Acquisition of ¹H NMR Spectrum

This protocol outlines the standard procedure for preparing a sample for ¹H NMR analysis.

Methodology Steps:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 5-Fluoronicotinaldehyde.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃). Add approximately 0.6-0.7 mL of the solvent to the sample in a clean vial and mix to dissolve.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Internal Standard (Optional): If a precise chemical shift reference is needed, a small amount of an internal standard like tetramethylsilane (TMS) can be added, although modern spectrometers can lock onto the residual proton signal of the deuterated solvent.

-

Data Acquisition: Insert the NMR tube into the spectrometer's spinner and place it in the magnet. Allow the sample to equilibrate to the magnet's temperature.

-

Spectrometer Setup: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Run Experiment: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, relaxation delay).

-

Data Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Workflow Diagram: NMR Sample Preparation and Acquisition

Caption: Standard workflow for acquiring a solution-state ¹H NMR spectrum.

Safety Information

It is essential to handle 5-Fluoronicotinaldehyde with appropriate safety precautions.

-

Hazard Classification: GHS information aggregated from suppliers indicates the compound is an irritant.[4][6]

-

Hazard Statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

Disclaimer: This document is intended for informational purposes for research professionals. Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical and use appropriate personal protective equipment (PPE).

References

-

5-Fluoronicotinaldehyde | 39891-04-8. (n.d.). BuyersGuideChem. Retrieved January 11, 2026, from [Link]

- Supporting Information for a chemical publication. (n.d.). [Source not fully identifiable, likely a journal supplementary file].

-

The Unusual Self-Organising Behaviour of a Glycosteroidal Bolaphile - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

- Fluorine in drug discovery: Role, design and case studies. (n.d.). [Source not fully identifiable, likely a review article].

-

2-Fluoropyridine-5-carboxaldehyde CAS 677728-92-6. (n.d.). Caming Pharmaceutical Ltd. Retrieved January 11, 2026, from [Link]

- 5-Fluorocytosine - Product Information Sheet. (n.d.).

-

UV-Visible absorption spectra of compounds 5a-f. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

- NMR Chemical Shifts. (n.d.).

-

¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0006115). (n.d.). Human Metabolome Database. Retrieved January 11, 2026, from [Link]

-

CAS 39891-04-8 | 5-Fluoronicotinaldehyde. (n.d.). Alchem Pharmtech. Retrieved January 11, 2026, from [Link]

-

UV-Visible Spectroscopy. (n.d.). Michigan State University Chemistry Department. Retrieved January 11, 2026, from [Link]

-

¹H NMR Chemical Shifts. (n.d.). Organic Chemistry Data - University of Wisconsin. Retrieved January 11, 2026, from [Link]

-

Introductory aspects of UV-VIS spectroscopy. (2023, August 31). Chem Help ASAP. Retrieved January 11, 2026, from [Link]

- Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides. (n.d.). [Source not fully identifiable, likely a journal article].

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (2025, August 28). University of Tartu. Retrieved January 11, 2026, from [Link]

-

What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. (2016, September 16). Master Organic Chemistry. Retrieved January 11, 2026, from [Link]

- Bakhanovich, O., & Beier, P. (2020). Synthesis, Stability and Reactivity of α-Fluorinated Azidoalkanes. Chemistry, 26(4), 773-782.

-

Ultraviolet/visible spectroscopy. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

-

GHS SDS for 5-Fluoronicotinaldehyde. (n.d.). XiXisys. Retrieved January 11, 2026, from [Link]

- Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. (2024, September 30).

- Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (n.d.). MDPI.

- The significance of chirality in contemporary drug discovery-a mini review. (n.d.). RSC Publishing.

- 31181-88-1 | 5-Fluoropicolinaldehyde | Fluorinated Building Blocks. (n.d.). Ambeed.com.

Sources

- 1. CAS 39891-04-8: 5-Fluoronicotinaldehyde | CymitQuimica [cymitquimica.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. echemi.com [echemi.com]

- 5. scbt.com [scbt.com]

- 6. 5-Fluoronicotinaldehyde | 39891-04-8 - BuyersGuideChem [buyersguidechem.com]

- 7. alchempharmtech.com [alchempharmtech.com]

- 8. 5-Fluoronicotinaldehyde [sigmaaldrich.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. 39891-04-8 | 5-Fluoronicotinaldehyde | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 12. rsc.org [rsc.org]

- 13. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115) [hmdb.ca]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. youtube.com [youtube.com]

- 16. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 17. caming.com [caming.com]

- 18. 39891-04-8|5-Fluoronicotinaldehyde|BLD Pharm [bldpharm.com]

- 19. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 39891-04-8 Name: 5-Fluoronicotinaldehyde [xixisys.com]

5-Fluoronicotinaldehyde structure elucidation

An In-Depth Technical Guide for the Structural Elucidation of 5-Fluoronicotinaldehyde

Abstract

The definitive characterization of molecular structures is a cornerstone of chemical research and drug development. 5-Fluoronicotinaldehyde, a key heterocyclic building block, presents a valuable case study for the application of modern analytical techniques. Its structural features—a pyridine ring, an aldehyde group, and a fluorine substituent—necessitate a multi-faceted analytical approach for unambiguous confirmation. This guide provides an in-depth, experience-driven walkthrough of the structure elucidation process for 5-Fluoronicotinaldehyde (CAS No: 39891-04-8). We will progress from foundational property analysis to advanced spectroscopic and crystallographic methods, explaining not only the protocols but the scientific rationale behind each step. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous understanding of molecular characterization.

Foundational Analysis: Initial Identification and Physicochemical Properties

Before embarking on complex spectroscopic analysis, the initial step is to confirm the basic properties of the compound under investigation. This foundational data serves as the first point of validation and ensures sample integrity. 5-Fluoronicotinaldehyde is a derivative of nicotinaldehyde, featuring a fluorine atom at the 5-position of the pyridine ring.[1]

Table 1: Physicochemical Properties of 5-Fluoronicotinaldehyde

| Property | Value | Source |

| CAS Number | 39891-04-8 | [2][3] |

| Molecular Formula | C₆H₄FNO | [2][3] |

| Molecular Weight | 125.10 g/mol | [2][3] |

| Exact Mass | 125.0277 u | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 188.6 ± 20.0 °C at 760 mmHg | [2] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| Synonyms | 5-Fluoropyridine-3-carboxaldehyde, 3-Fluoro-5-formylpyridine | [1][3] |

This initial data set provides the expected molecular weight and formula, which are critical for the subsequent mass spectrometry analysis.

The Analytical Workflow: A Strategy for Unambiguous Elucidation

A robust structure elucidation strategy is not a linear path but an integrated workflow where each piece of data corroborates the others. The causality for our chosen workflow is based on a progression from general to specific information: Mass Spectrometry confirms the mass, Infrared Spectroscopy identifies key functional groups, Nuclear Magnetic Resonance spectroscopy maps the precise atomic connectivity, and X-ray Crystallography provides the ultimate 3D structural proof.

Caption: Workflow for the structural elucidation of 5-Fluoronicotinaldehyde.

Mass Spectrometry (MS): Confirming the Molecular Blueprint

Expertise & Rationale: Mass spectrometry is the first-line technique to verify the molecular weight and elemental composition. For 5-Fluoronicotinaldehyde, High-Resolution Mass Spectrometry (HRMS) is superior to nominal mass analysis because it can confirm the exact mass to within a few parts per million (ppm), providing strong evidence for the molecular formula C₆H₄FNO. Electron Ionization (EI) is a common technique for such small molecules, often leading to characteristic fragmentation patterns that offer structural clues.[4]

Experimental Protocol: HRMS (EI)

-

Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of a volatile solvent (e.g., methanol or acetonitrile).

-

Instrument: Utilize a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer).

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Data Acquisition: Scan a mass range from m/z 50 to 200.

-

Validation: The primary validation is the detection of the molecular ion (M⁺•). Its measured exact mass must align with the calculated value.

Expected Data & Interpretation

-

Molecular Ion (M⁺•): The calculated exact mass for C₆H₄FNO is 125.027695 u. The HRMS spectrum should exhibit a prominent peak at m/z 125.0277 ± 0.0006 (for a 5 ppm mass accuracy). This confirms the elemental composition.

-

Fragmentation Pattern: The presence of a fluorine atom generally directs fragmentation pathways.[5] Key expected fragments include:

-

m/z 96 ([M-CHO]⁺): Loss of the formyl radical (-CHO), a characteristic fragmentation of aromatic aldehydes.

-

m/z 69 ([M-CHO-HCN]⁺): Subsequent loss of hydrogen cyanide from the pyridine ring.

-

The isotopic pattern will be simple, as fluorine and nitrogen are largely monoisotopic. The presence of chlorine or bromine would have been immediately obvious due to their distinct M+2 isotopic patterns.[6]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Expertise & Rationale: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For 5-Fluoronicotinaldehyde, we expect to see characteristic absorption bands for the aldehyde group, the aromatic pyridine ring, and the carbon-fluorine bond. The position of the carbonyl (C=O) stretch can also provide insight into electronic effects like conjugation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: If the sample is a solid, place a small amount directly on the ATR crystal. If it is a liquid, a single drop is sufficient. No further preparation is needed.

-

Instrument: A standard FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum, typically from 4000 cm⁻¹ to 500 cm⁻¹. Perform a background scan first.

-

Validation: Compare observed peaks with known correlation tables for functional groups.

Expected Data & Interpretation

Table 2: Characteristic FTIR Absorption Bands for 5-Fluoronicotinaldehyde

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity | Rationale |

| ~3050-3100 | C-H Stretch | Aromatic (Pyridine) | Medium-Weak | Characteristic of sp² C-H bonds. |

| ~2820 & ~2720 | C-H Stretch | Aldehyde | Weak (diagnostic) | This doublet, known as a Fermi resonance, is a hallmark of the aldehyde C-H stretch and is highly diagnostic.[7] |

| ~1705-1720 | C=O Stretch | Aldehyde Carbonyl | Strong | The strong, sharp peak in this region is definitive for a carbonyl group. Its position indicates an aromatic aldehyde.[8] |

| ~1580-1610 | C=C & C=N Stretch | Aromatic Ring | Medium-Strong | Multiple bands are expected, corresponding to the pyridine ring vibrations. |

| ~1200-1250 | C-F Stretch | Aryl-Fluoride | Strong | The C-F stretch is typically a strong and distinct band in the fingerprint region. |

The presence of all these bands provides a high degree of confidence in the gross structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Expertise & Rationale: NMR is the most powerful technique for elucidating the detailed covalent structure of a molecule in solution. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, we can piece together the exact connectivity and stereochemistry. For 5-Fluoronicotinaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for an unambiguous assignment. The choice of solvent is important; deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices.[9]

¹H NMR Spectroscopy: Mapping the Protons

Rationale: The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic character (chemical shift), their neighboring protons (spin-spin coupling), and their relative numbers (integration). The electronegative fluorine and nitrogen atoms, along with the anisotropic effect of the aldehyde, will significantly influence the chemical shifts of the aromatic protons.

Caption: Key proton-proton and proton-fluorine couplings in 5-Fluoronicotinaldehyde.

Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton | Approx. Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Interpretation |

| CHO | 9.9 - 10.1 | s (singlet) | - | Highly deshielded proton characteristic of an aldehyde, no adjacent protons to couple with. |

| H-2 | 8.9 - 9.1 | d (doublet) | ⁵J(H,F) ≈ 1-2 Hz | Most deshielded aromatic proton due to proximity to the ring nitrogen. Shows small coupling to fluorine. |

| H-6 | 8.6 - 8.8 | dd (doublet of doublets) | ⁴J(H,H) ≈ 2-3 Hz, ³J(H,F) ≈ 2-4 Hz | Deshielded by nitrogen. Coupled to H-4 (meta) and F (ortho). |

| H-4 | 8.0 - 8.2 | ddd (doublet of doublet of doublets) | ³J(H,F) ≈ 5-8 Hz, ⁴J(H,H) ≈ 2-3 Hz, ⁴J(H,H) ≈ 2-3 Hz | Coupled to F (meta), H-6 (meta), and H-2 (para). Will likely appear as a complex multiplet. |

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Rationale: The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The key diagnostic feature will be the large, characteristic splitting of carbon signals by the fluorine atom. The magnitude of the C-F coupling constant (JCF) is dependent on the number of bonds separating the two nuclei and is invaluable for assignment.[10][11]

Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon | Approx. Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (J, Hz) | Interpretation |

| C=O | 188 - 192 | d (doublet) | ³J(C,F) ≈ 3-5 Hz | Typical aldehyde carbonyl chemical shift, showing small coupling to fluorine. |

| C-5 | 160 - 165 | d (doublet) | ¹J(C,F) ≈ 240-260 Hz | Directly attached to fluorine, resulting in a very large one-bond coupling constant and significant deshielding. |

| C-2 | 152 - 156 | d (doublet) | ⁴J(C,F) ≈ 3-5 Hz | Deshielded by nitrogen, small four-bond coupling to fluorine. |

| C-6 | 145 - 150 | d (doublet) | ²J(C,F) ≈ 20-25 Hz | Deshielded by nitrogen, shows a significant two-bond coupling to fluorine. |

| C-3 | 130 - 135 | d (doublet) | ²J(C,F) ≈ 20-25 Hz | Carbon bearing the aldehyde group, shows two-bond coupling to fluorine. |

| C-4 | 120 - 125 | d (doublet) | ³J(C,F) ≈ 5-10 Hz | Shows three-bond coupling to fluorine. |

¹⁹F NMR Spectroscopy

Rationale: This experiment directly observes the fluorine nucleus. It provides a definitive confirmation of the fluorine's chemical environment and its coupling to nearby protons. For a single fluorine atom in the molecule, a single resonance is expected.

-

Expected Data: A single signal is expected in the typical range for aryl fluorides (-110 to -130 ppm, relative to CFCl₃). This signal will be split into a multiplet due to couplings to H-4, H-6, and H-2, corroborating the assignments made from the ¹H NMR spectrum.

X-ray Crystallography: The Unambiguous 3D Structure

Expertise & Rationale: While the combination of MS and NMR provides an exceptionally strong case for the molecular structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[12] It determines the precise spatial arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and intermolecular interactions.[13][14] Obtaining a diffraction-quality crystal is often the most challenging step.[14]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: The primary challenge. Slow evaporation of a saturated solution is a common starting point. A solvent screen (e.g., hexane/ethyl acetate, ethanol, dichloromethane) should be performed to find conditions that yield single, well-ordered crystals.

-

Mounting & Data Collection: A suitable crystal is mounted on a goniometer and cooled in a stream of liquid nitrogen. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[12]

-

Structure Solution & Refinement: The diffraction data (intensities and positions of spots) are processed to generate an electron density map.[15] An atomic model is built into this map. This model is then computationally refined to achieve the best possible fit between the calculated and observed diffraction patterns.

-

Validation: The final structure is validated using metrics like the R-factor (a measure of agreement between the model and data), bond lengths, and angles, which should fall within expected chemical ranges.

Conclusion: A Synthesis of Evidence

The structural elucidation of 5-Fluoronicotinaldehyde is a prime example of the synergistic power of modern analytical chemistry. No single technique provides the complete picture, but together, they build an irrefutable case. Mass spectrometry confirms the elemental formula, FTIR identifies the key chemical actors (aldehyde, aromatic ring, C-F bond), and a suite of NMR experiments meticulously maps their connectivity. Finally, X-ray crystallography provides the ultimate visual confirmation in three dimensions. This rigorous, multi-technique approach ensures the highest level of scientific confidence, a non-negotiable standard in research and pharmaceutical development.

References

-

Chemsrc. 5-Fluoronicotinaldehyde | CAS#:39891-04-8. [Link]

-

BuyersGuideChem. 5-Fluoronicotinaldehyde | 39891-04-8. [Link]

-

Fluorine notes. NMR spectral characteristics of fluorocontaining pyridines. (2017). [Link]

- Lichter, R. L., & Wasylishen, R. E. Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society.

-

Journal of the American Chemical Society. Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. [Link]

-

Alchem.Pharmtech. CAS 39891-04-8 | 5-Fluoronicotinaldehyde. [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. (2023). [Link]

-

Analytical Chemistry. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. [Link]

-

ResearchGate. Mass spectrometry of halogen-containing organic compounds. (2005). [Link]

-

Wikipedia. X-ray crystallography. [Link]

-

AZoM. How to Interpret FTIR Results: A Beginner's Guide. (2025). [Link]

-

Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Ahmad-Javed/3e223d6a6231d5b304033b003a3d537f19478f24]([Link]

-

Chemistry LibreTexts. X-ray Crystallography. (2023). [Link]

-

NIH National Library of Medicine. X-Ray Crystallography of Chemical Compounds. [Link]

-

InstaNANO. FTIR Functional Group Database Table with Search. [Link]

-

YouTube. FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. (2023). [Link]

-

Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). [Link]

-

YouTube. Understanding x-ray crystallography structures. (2021). [Link]

Sources

- 1. CAS 39891-04-8: 5-Fluoronicotinaldehyde | CymitQuimica [cymitquimica.com]

- 2. 5-Fluoronicotinaldehyde | CAS#:39891-04-8 | Chemsrc [chemsrc.com]

- 3. 5-Fluoronicotinaldehyde | 39891-04-8 - BuyersGuideChem [buyersguidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. azooptics.com [azooptics.com]

- 9. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

A Technical Guide to the Spectroscopic Characterization of 5-Fluoronicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for 5-Fluoronicotinaldehyde, a key building block in the development of novel pharmaceuticals and agrochemicals. As a Senior Application Scientist, this document is structured to offer not just raw data, but a comprehensive interpretation grounded in fundamental principles of spectroscopy, providing actionable insights for researchers in the field.

Introduction: The Significance of 5-Fluoronicotinaldehyde

5-Fluoronicotinaldehyde, with the CAS Number 39891-04-8, is a fluorinated pyridine derivative. The incorporation of a fluorine atom into the pyridine ring can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications are highly desirable in drug discovery, making 5-Fluoronicotinaldehyde a valuable intermediate in the synthesis of a wide range of biologically active compounds. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 5-Fluoronicotinaldehyde, ¹H, ¹³C, and ¹⁹F NMR provide a complete picture of the molecule's connectivity and electronic environment.

Methodologies for NMR Data Acquisition

Sample Preparation: A sample of 5-Fluoronicotinaldehyde (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

Instrumentation: Data is acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

Experimental Parameters:

-

¹H NMR: A standard single-pulse experiment is usually sufficient. Key parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment (e.g., using a WALTZ-16 decoupling sequence) is employed to simplify the spectrum to singlets for each unique carbon. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

¹⁹F NMR: A direct-observe ¹⁹F experiment is performed. Proton decoupling can be used to simplify the spectrum, although coupled spectra are valuable for observing ¹H-¹⁹F coupling constants.

Diagram 1: NMR Workflow

Caption: General workflow for acquiring and processing NMR data.

Spectroscopic Data and Interpretation

While a publicly available, peer-reviewed complete dataset for 5-Fluoronicotinaldehyde is not readily found, based on the analysis of structurally similar compounds and general principles of NMR, the following are the expected and predicted spectral data.

The ¹H NMR spectrum of 5-Fluoronicotinaldehyde is expected to show three signals in the aromatic region and one signal for the aldehyde proton.

Table 1: Predicted ¹H NMR Spectroscopic Data for 5-Fluoronicotinaldehyde

| Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz | Integration | Assignment |

| ~10.1 | s | - | 1H | CHO |

| ~8.8 | d | ~2-3 (⁴JHF) | 1H | H-2 |

| ~8.6 | dd | ~8-9 (³JHH), ~2-3 (⁴JHF) | 1H | H-6 |

| ~7.6 | dd | ~8-9 (³JHH), ~4-5 (³JHF) | 1H | H-4 |

Interpretation:

-

The aldehyde proton (CHO) is expected to be the most deshielded proton, appearing as a singlet around 10.1 ppm.

-

H-2 is adjacent to the nitrogen and will be deshielded. It is expected to appear as a doublet due to a four-bond coupling to the fluorine atom (⁴JHF).

-

H-6 is also adjacent to the nitrogen and will be deshielded. It will likely appear as a doublet of doublets due to coupling to H-4 (³JHH) and a smaller four-bond coupling to the fluorine (⁴JHF).

-

H-4 will be the most upfield of the aromatic protons and will appear as a doublet of doublets due to coupling to H-6 (³JHH) and a three-bond coupling to the fluorine (³JHF).

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, with the C-F bond exhibiting a large one-bond coupling constant (¹JCF).

Table 2: Predicted ¹³C NMR Spectroscopic Data for 5-Fluoronicotinaldehyde

| Predicted Chemical Shift (δ) ppm | Multiplicity (in ¹⁹F-coupled spectrum) | Coupling Constant (J) in Hz | Assignment |

| ~190 | d | ~3-5 (³JCF) | CHO |

| ~165 | d | ~250-260 (¹JCF) | C-5 |

| ~155 | d | ~3-5 (³JCF) | C-2 |

| ~140 | d | ~20-25 (²JCF) | C-6 |

| ~125 | s | - | C-3 |

| ~120 | d | ~20-25 (²JCF) | C-4 |

Interpretation:

-

The aldehyde carbonyl carbon (CHO) will be significantly downfield.

-

The carbon directly bonded to fluorine (C-5) will show a very large one-bond C-F coupling constant, which is a characteristic feature.

-

The other carbons in the ring will show smaller two-bond (²JCF) and three-bond (³JCF) couplings to the fluorine atom, providing further confirmation of the structure.

The ¹⁹F NMR spectrum will provide direct information about the fluorine environment.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for 5-Fluoronicotinaldehyde

| Predicted Chemical Shift (δ) ppm | Multiplicity |

| ~ -110 to -130 | m |

Interpretation:

-

The chemical shift is referenced to CFCl₃. The exact value will depend on the solvent and electronic environment.

-

The signal will be a multiplet due to couplings to the adjacent protons (H-4 and H-6) and potentially smaller long-range couplings.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Methodology for IR Data Acquisition

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr), as a KBr pellet for a solid sample, or as a thin film on a salt plate.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

Spectroscopic Data and Interpretation

Table 4: Predicted IR Absorption Bands for 5-Fluoronicotinaldehyde

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2820, ~2720 | Medium | Aldehyde C-H stretch (Fermi doublet) |

| ~1700-1720 | Strong | C=O stretch (aldehyde) |

| ~1580-1600 | Medium-Strong | C=C and C=N ring stretching |

| ~1200-1250 | Strong | C-F stretch |

Interpretation:

-

The presence of a strong absorption band around 1700-1720 cm⁻¹ is a clear indicator of the carbonyl (C=O) group of the aldehyde.

-

The characteristic Fermi doublet for the aldehyde C-H stretch around 2820 cm⁻¹ and 2720 cm⁻¹ provides strong evidence for the aldehyde functionality.

-

Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

-

The C-F stretching vibration typically appears as a strong band in the 1200-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Methodology for MS Data Acquisition

Instrumentation: Various mass spectrometers can be used, such as those employing Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula.

Experimental Parameters:

-

EI-MS: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

ESI-MS: The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, producing protonated molecules [M+H]⁺.

Spectroscopic Data and Interpretation

Table 5: Predicted Mass Spectrometry Data for 5-Fluoronicotinaldehyde

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 125.03 | Molecular Ion [M]⁺ (for EI-MS) or [M+H]⁺ (for ESI-MS) |

| 124.02 | [M-H]⁺ fragment (loss of aldehyde proton) |

| 96.02 | [M-CHO]⁺ fragment (loss of the formyl group) |

Interpretation:

-

The molecular ion peak at m/z 125.03 corresponds to the molecular weight of 5-Fluoronicotinaldehyde (C₆H₄FNO). High-resolution mass spectrometry can confirm this elemental composition.

-

The fragmentation pattern provides structural information. The loss of a hydrogen atom (m/z 124) and the formyl group (m/z 96) are expected fragmentation pathways for an aromatic aldehyde.

Diagram 2: Spectroscopic Analysis Workflow

Caption: Integration of spectroscopic techniques for structural elucidation.

Conclusion

The comprehensive spectroscopic analysis of 5-Fluoronicotinaldehyde through NMR, IR, and MS provides a detailed and validated structural characterization. The predicted data presented in this guide, based on established spectroscopic principles, offers a robust framework for researchers to confirm the identity and purity of this important synthetic intermediate. Experimental verification of this data is crucial and will further solidify the understanding of this molecule's unique spectroscopic properties, aiding in its application in the synthesis of novel and impactful chemical entities.

References

While specific experimental data for 5-Fluoronicotinaldehyde from a peer-reviewed publication was not available at the time of this writing, the principles and data for analogous compounds are well-documented in standard spectroscopy textbooks and databases.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

synthesis and characterization of 5-Fluoronicotinaldehyde

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Fluoronicotinaldehyde

Introduction and Significance

5-Fluoronicotinaldehyde, also known as 3-Fluoro-5-formylpyridine, is a key heterocyclic building block in the fields of medicinal chemistry and drug development.[1] Its structure, featuring a pyridine ring substituted with both a fluorine atom and a reactive aldehyde group, makes it a valuable intermediate for synthesizing more complex molecules. The incorporation of a fluorine atom can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to enhanced therapeutic efficacy.[1] Consequently, 5-Fluoronicotinaldehyde serves as a crucial starting material for the development of novel pharmaceuticals and agrochemicals.

This guide provides a detailed overview of a common and effective method for the synthesis of 5-Fluoronicotinaldehyde, followed by a comprehensive analysis of the characterization techniques used to verify its identity, purity, and structure.

Synthesis of 5-Fluoronicotinaldehyde

Overview of Synthetic Strategies

Several synthetic routes to 5-Fluoronicotinaldehyde have been established. A primary method involves the direct formylation of a suitable fluorinated pyridine precursor. One of the most robust and widely used approaches is the metal-halogen exchange of a halofluoropyridine, followed by quenching with a formylating agent. This method leverages the powerful nucleophilicity of organolithium reagents to introduce the aldehyde functionality.[2]

An alternative strategy involves the oxidation of the corresponding alcohol, (5-fluoro-3-pyridinyl)methanol.[3][4] This two-step process first requires the synthesis or acquisition of the alcohol precursor, which is then converted to the aldehyde using a suitable oxidizing agent.

This guide will focus on the first strategy: the lithiation and subsequent formylation of 3-bromo-5-fluoropyridine.

Featured Protocol: Lithiation-Formylation of 3-Bromo-5-fluoropyridine

Principle and Rationale: This synthesis hinges on the principles of organometallic chemistry. The starting material, 3-bromo-5-fluoropyridine, undergoes a lithium-halogen exchange reaction when treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at very low temperatures (-78 °C). This low temperature is critical to prevent side reactions and ensure the stability of the highly reactive pyridinyllithium intermediate. The bromine atom is preferentially exchanged over the more electronegative fluorine atom.

The resulting 5-fluoro-3-pyridinyllithium is a potent nucleophile. It readily attacks the electrophilic carbonyl carbon of N,N-dimethylformamide (DMF), which serves as the formyl group source. The initial tetrahedral intermediate subsequently collapses upon acidic workup to yield the final product, 5-Fluoronicotinaldehyde.

Experimental Protocol:

Materials:

-

3-Bromo-5-fluoropyridine (1 eq.)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (1.1 eq.)

-

Anhydrous N,N-dimethylformamide (DMF) (1.2 eq.)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-5-fluoropyridine to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the starting material in anhydrous THF.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Formylation: Add anhydrous DMF dropwise to the reaction mixture, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to stir at this temperature for an additional 2 hours.

-

Quenching: Slowly quench the reaction by adding saturated aqueous NH₄Cl solution while the mixture is still cold.

-

Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and add ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue using silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 5-Fluoronicotinaldehyde.

Comprehensive Characterization

Once synthesized, the product's identity and purity must be confirmed through a combination of physical and spectroscopic methods.[5]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 5-Fluoronicotinaldehyde.

| Property | Value | Source(s) |

| CAS Number | 39891-04-8 | [1][6][7] |

| Molecular Formula | C₆H₄FNO | [1][8] |

| Molecular Weight | 125.10 g/mol | [1][8] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 71-76 °C at 10 mmHg (Torr) | [6][8] |

| Density | ~1.3 g/cm³ | [8] |

Spectroscopic Analysis

Spectroscopic analysis provides unambiguous structural confirmation.[9][10] The combination of NMR, IR, and Mass Spectrometry creates a detailed molecular fingerprint.

¹H NMR Spectroscopy: Proton NMR confirms the arrangement of hydrogen atoms in the molecule. The aldehyde proton is particularly diagnostic due to its significant downfield shift.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.1 | Singlet (s) | 1H | -CHO | The aldehyde proton is highly deshielded by the anisotropic effect of the carbonyl group.[11] |

| ~8.8 | Singlet (s) | 1H | H-2 (proton ortho to N) | Deshielded by the adjacent electronegative nitrogen atom. |

| ~8.6 | Doublet (d) | 1H | H-6 (proton ortho to N) | Deshielded by the nitrogen and coupled to the fluorine atom. |

| ~8.1 | Doublet of doublets (dd) | 1H | H-4 (proton between F and CHO) | Influenced by both the fluorine and aldehyde groups. |

¹³C NMR Spectroscopy: Carbon NMR identifies all unique carbon environments within the molecule. The carbonyl carbon signal is found far downfield.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~189-192 | C=O | The carbonyl carbon is highly deshielded and characteristic for aldehydes.[11] |

| ~160 (d) | C-F | Carbon directly attached to fluorine, shows coupling (doublet). |

| ~155 (d) | C-6 | Carbon atom ortho to nitrogen. |

| ~140 (d) | C-2 | Carbon atom ortho to nitrogen. |

| ~125 (d) | C-4 | Carbon atom between the fluorine and aldehyde substituents. |

Infrared (IR) Spectroscopy: IR spectroscopy is ideal for identifying key functional groups based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~2820, ~2720 | Medium | C-H Stretch (Aldehyde) | Characteristic Fermi doublets for the aldehyde C-H bond. |

| ~1710 | Strong | C=O Stretch (Carbonyl) | A strong, sharp absorption indicative of an aromatic aldehyde.[11][12] |

| ~1580-1600 | Medium-Strong | C=C/C=N Stretch | Aromatic ring vibrations. |

| ~1250 | Strong | C-F Stretch | Stretching vibration for the carbon-fluorine bond. |

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight and provides structural information based on fragmentation patterns.

| m/z Value | Interpretation | Rationale |

| 125 | [M]⁺ | The molecular ion peak, confirming the molecular weight of C₆H₄FNO.[11] |

| 124 | [M-H]⁺ | Loss of the aldehydic hydrogen radical, a common fragmentation for aldehydes. |

| 96 | [M-CHO]⁺ | Loss of the formyl radical (-CHO), another characteristic fragmentation pathway. |

Safety, Handling, and Storage

5-Fluoronicotinaldehyde is an irritant and requires careful handling in a laboratory setting.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][8][13] May cause an allergic skin reaction.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields or a face shield, and a lab coat.[13][14] All handling should be performed in a well-ventilated area or a chemical fume hood.[13][14]

-

Handling: Avoid breathing vapors, mist, or gas.[6][15] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13]

-

Storage: Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed and protected from light.[16]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[6][13][14][15]

References

- Time in Douglas County, US. (n.d.). Google Search.

-

5-Fluoronicotinaldehyde Safety Data Sheet. (n.d.). XiXisys. Retrieved from [Link]

- Safety Data Sheet. (2024, December 19). Fluorochem.

-

Buy High Purity 5-Fluoro-3-Pyridinemethanol Online. (n.d.). Pipzine Chemicals. Retrieved from [Link]

-

Addition of Organolithiums To Aldehydes and Ketones. (n.d.). Master Organic Chemistry. Retrieved from [Link]

- Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. (2024, August 27). Journal of Organic Chemistry.

-

Synthesis of organolithium reagents. (2019, October 24). ChemHelp ASAP [Video]. YouTube. Retrieved from [Link]

- Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones. (n.d.). Research Journal of Pharmacy and Technology.

- Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. (2026, January 5). Organic Letters.

-

Formation of Grignard and Organolithium Reagents From Alkyl Halides. (2015, November 9). Master Organic Chemistry. Retrieved from [Link]

-

Hexane-2,5-dione. (n.d.). In Wikipedia. Retrieved from [Link]

- Synthesis method of 5-fluorouracil drug intermediate. (n.d.). Google Patents.

-

2-bromo-5-fluoroisonicotinaldehyde (C6H3BrFNO). (n.d.). PubChemLite. Retrieved from [Link]

- Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. (n.d.). Medicines for All Institute (M4ALL) - Virginia Commonwealth University.

-

2-Fluoropyridine-5-carboxaldehyde CAS 677728-92-6. (n.d.). Watson International. Retrieved from [Link]

-

Acetonylacetone | Cas 110-13-4. (n.d.). LookChem. Retrieved from [Link]

-

Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. (2013, January 23). Leah4sci [Video]. YouTube. Retrieved from [Link]

-

Spectroscopy Problems. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Spectroscopy of Aldehydes and Ketones. (2025, February 24). Chemistry LibreTexts. Retrieved from [Link]

- Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison.

- Synthesis of 5-Trifluoroacetylpyrrole-2-Carbaldehydes. (2025, August 5).

-

H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. (2024, May 13). Leah4sci [Video]. YouTube. Retrieved from [Link]

Sources

- 1. CAS 39891-04-8: 5-Fluoronicotinaldehyde | CymitQuimica [cymitquimica.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 5-Fluoro-3-Pyridinemethanol | Properties, Uses, Safety Data & Supplier China | Buy High Purity 5-Fluoro-3-Pyridinemethanol Online [pipzine-chem.com]

- 4. (5-Fluoro-3-pyridinyl)methanol | Sigma-Aldrich [sigmaaldrich.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. alchempharmtech.com [alchempharmtech.com]

- 8. echemi.com [echemi.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 39891-04-8 Name: 5-Fluoronicotinaldehyde [xixisys.com]

- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 15. geneseo.edu [geneseo.edu]

- 16. watson-int.com [watson-int.com]

A Technical Guide to the Organic Solvent Solubility of 5-Fluoronicotinaldehyde

Abstract

5-Fluoronicotinaldehyde (CAS 39891-04-8) is a fluorinated pyridine carboxaldehyde of significant interest in medicinal chemistry and materials science, primarily serving as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1] The fluorine substituent can modulate physicochemical properties such as lipophilicity and metabolic stability, making it a valuable building block in drug development.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, reaction optimization, and formulation. This guide provides a comprehensive overview of the solubility characteristics of 5-Fluoronicotinaldehyde, outlines a robust experimental protocol for quantitative solubility determination, and discusses the underlying chemical principles that govern its behavior in different solvent systems.

Introduction: The Significance of Solubility in Process Development

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 5-Fluoronicotinaldehyde is a critical physical property that influences every stage of the drug development pipeline. From initial reaction setup to final formulation, solubility data informs crucial decisions:

-

Reaction Chemistry: The choice of solvent determines reactant concentration, reaction rate, and can influence reaction pathways and yield.

-

Purification: Crystallization, a primary purification technique, is entirely dependent on the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures.

-

Analysis: Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy require the analyte to be fully dissolved for accurate quantification and characterization.[2]

-

Formulation: For preclinical and clinical studies, understanding solubility is essential for developing appropriate delivery systems, whether they be oral, injectable, or topical.[3]

This guide serves as a practical resource for researchers, chemists, and formulation scientists, providing both foundational knowledge and actionable protocols for assessing and utilizing the solubility of 5-Fluoronicotinaldehyde.

Physicochemical Properties & Solubility Profile

Predicting solubility begins with understanding the molecule's intrinsic properties. 5-Fluoronicotinaldehyde is a polar molecule, characterized by a pyridine ring (a polar aromatic heterocycle), an electron-withdrawing aldehyde group, and a highly electronegative fluorine atom.

Table 1: Physicochemical Properties of 5-Fluoronicotinaldehyde

| Property | Value | Source |

| CAS Number | 39891-04-8 | [1][4][5] |

| Molecular Formula | C₆H₄FNO | [1][4] |

| Molecular Weight | 125.10 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Density | ~1.27 - 1.3 g/cm³ | [4][5] |

| Boiling Point | 188.6 °C at 760 mmHg; 71-76 °C at 10 Torr | [4][5] |

| Flash Point | ~68 °C | [4][5] |

The presence of the nitrogen atom in the pyridine ring and the oxygen atom in the aldehyde group allows for hydrogen bonding with protic solvents. The overall polarity suggests good solubility in polar organic solvents. However, comprehensive, publicly available quantitative data is sparse. The following table summarizes qualitative solubility information gathered from chemical supplier data and analogous compounds.

Table 2: Qualitative Solubility of 5-Fluoronicotinaldehyde in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble / Miscible | The hydroxyl group of the solvent can act as a hydrogen bond donor to the pyridine nitrogen and aldehyde oxygen. |

| Polar Aprotic | Acetonitrile (ACN) | Soluble | Strong dipole-dipole interactions between the solvent and the polar C-F, C=O, and pyridine ring bonds. |

| Dimethylformamide (DMF) | Soluble | High polarity and ability to engage in strong dipole-dipole interactions. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Tetrahydrofuran (THF) | Soluble | The ether oxygen can act as a hydrogen bond acceptor; moderate polarity supports dissolution. | |

| Nonpolar | Hexane, Heptane | Insoluble / Poorly Soluble | "Like dissolves like" principle; the large difference in polarity results in weak solute-solvent interactions.[2] |

| Toluene | Sparingly Soluble | The aromatic ring of toluene can have some pi-pi stacking interactions with the pyridine ring, but overall polarity mismatch limits solubility. | |

| Chlorinated | Dichloromethane (DCM) | Soluble | Moderate polarity allows for effective solvation of the molecule. |

| Chloroform | Soluble | Similar to DCM, its polarity is sufficient to dissolve the compound. |

Note: This table is based on chemical principles and data for structurally similar compounds. For precise applications, experimental verification is essential.

Experimental Protocol: Quantitative Solubility Determination by Isothermal Equilibrium

To obtain reliable, quantitative solubility data, the Thermodynamic (or Equilibrium) Solubility Assay is the gold standard.[3][6][7] This method measures the saturation concentration of a compound in a solvent at a specific temperature after equilibrium has been established between the dissolved and undissolved solid forms.[6][7] The "shake-flask" method is a common and reliable implementation of this principle.[2][8]

Causality Behind Experimental Choices

-

Why Isothermal Equilibrium? Kinetic solubility can be misleading as it can result in supersaturated, metastable solutions. Thermodynamic solubility represents the true, stable saturation point, which is critical for process chemistry and formulation.[9]

-

Why 24-hour Incubation? Reaching true equilibrium can be a slow process, influenced by the compound's crystal lattice energy. A 24-hour period is typically sufficient to ensure that the dissolution process is complete.[6][8]

-

Why Filtration? It is crucial to separate all undissolved solid material from the saturated solution to avoid artificially inflating the measured concentration. A 0.22 µm or 0.45 µm filter is used to remove fine particulates.

-

Why HPLC Analysis? HPLC with UV detection provides a highly sensitive and specific method for quantifying the concentration of the dissolved compound, ensuring accuracy and selectivity.[3]

Step-by-Step Methodology

-